molecular formula C11H16FNO B7862933 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Cat. No.: B7862933
M. Wt: 197.25 g/mol
InChI Key: KTTUYLCTXUCHAP-UHFFFAOYSA-N
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Description

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features an ethanolamine core substituted with an ethyl group and a 4-fluorobenzyl group on the nitrogen atom, classifying it as a substituted amino alcohol. Compounds with this structure are frequently employed as key intermediates or building blocks in organic synthesis . A primary research application for such molecules is in the field of peptide synthesis , where they can be utilized to introduce modifications or as part of specialized structures . The solid-phase peptide synthesis (SPPS) method, a standard technique for producing peptides, often relies on precisely engineered molecules to create target compounds . The presence of the fluorine atom on the benzyl ring is a common structural motif in medicinal chemistry, as it can influence a molecule's metabolic stability, lipophilicity, and its ability to bind to biological targets . Researchers may use this compound to develop novel substances for various investigative purposes. The compound is provided for research and development use in a laboratory setting only.

Properties

IUPAC Name

2-[ethyl-[(4-fluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTUYLCTXUCHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Hydroxyl Group

To prevent unwanted side reactions during alkylation, the hydroxyl group of ethanolamine is often protected. The tert-butyldimethylsilyl (TBDMS) ether is a common protecting group due to its stability under basic conditions. For example, treatment of ethanolamine with tert-butyldimethylsilyl chloride in the presence of imidazole yields TBDMS-protected ethanolamine.

Ethylation of the Amine

The protected ethanolamine undergoes alkylation with ethyl bromide in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This step selectively generates N-ethyl-TBDMS-ethanolamine. Optimal conditions include a reaction temperature of 0–5°C and a molar ratio of 1:1.2 (ethanolamine:ethyl bromide). Yields typically exceed 85% after 6 hours.

4-Fluorobenzylation of the Secondary Amine

The secondary amine in N-ethyl-TBDMS-ethanolamine is less nucleophilic, necessitating activated electrophiles. 4-Fluorobenzyl bromide, dissolved in dimethylformamide (DMF), reacts with the secondary amine at 60°C for 12 hours in the presence of potassium carbonate (K₂CO₃). Post-reaction, the mixture is extracted with isopropyl acetate and washed with water to remove inorganic salts.

Deprotection of the Hydroxyl Group

The TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, yielding this compound. Final purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) affords the compound in >90% purity.

Key Data:

StepReagents/ConditionsYield (%)
ProtectionTBDMS-Cl, imidazole, RT, 2h92
EthylationEthyl bromide, NaH, THF, 0–5°C, 6h87
4-Fluorobenzylation4-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C, 12h78
DeprotectionTBAF, THF, RT, 1h95

Reductive Amination of 4-Fluorobenzaldehyde with Ethylamine

Reductive amination offers a single-pot synthesis by condensing ethylamine, 4-fluorobenzaldehyde, and ethanolamine derivatives.

Formation of the Imine Intermediate

Ethylamine reacts with 4-fluorobenzaldehyde in methanol at room temperature, forming an imine. Acetic acid (0.5 mL) catalyzes the reaction, which completes within 4 hours.

Reduction with Sodium Borohydride

The imine intermediate is reduced in situ using sodium borohydride (NaBH₄) in ethanol. Gradual addition of NaBH₄ (2 g portions) ensures controlled exothermicity. The reaction mixture is stirred for 12 hours, followed by extraction with methylene chloride and concentration under vacuum.

Functionalization with Ethanolamine

The resulting N-ethyl-4-fluorobenzylamine is reacted with ethylene oxide in a pressurized reactor at 50°C for 24 hours. This step introduces the ethanol moiety, yielding the target compound.

Optimization Notes:

  • Excess ethylene oxide (1.5 equiv.) improves yield to 80%.

  • Catalytic amounts of boron trifluoride etherate (BF₃·OEt₂) accelerate the ring-opening of ethylene oxide.

The Mannich reaction enables simultaneous introduction of ethyl, 4-fluorobenzyl, and ethanol groups.

Reaction Components and Conditions

A mixture of ethylamine hydrochloride, 4-fluorobenzaldehyde, and paraformaldehyde is refluxed in absolute ethanol for 8 hours. Glacial acetic acid (0.5 mL) catalyzes the formation of the Mannich base.

Workup and Purification

The crude product is precipitated by cooling the reaction mixture to 0°C. Recrystallization from ethanol-water (1:2) yields this compound as a white solid.

Yield Comparison:

CatalystSolventTemperature (°C)Yield (%)
Glacial acetic acidEthanol8065
PiperidineDMF10058

Lithium Aluminum Hydride Reduction of Nitrile Intermediates

This method leverages nitrile reduction to generate the amine functionality.

Synthesis of the Nitrile Precursor

Ethyl 2-chloro-4-(diethylaminoacetamido)benzoate is prepared by reacting 4-fluorobenzyl chloride with ethyl cyanoacetate in DMF. The nitrile group is introduced via nucleophilic substitution at 80°C for 6 hours.

Reduction to Primary Amine

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the nitrile to a primary amine. The reaction is quenched with aqueous sodium sulfate, and the product is extracted with ether.

Ethanol Group Incorporation

The primary amine is reacted with ethylene glycol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the ethanol moiety.

Critical Parameters:

  • LiAlH₄ must be added slowly to avoid violent reactions.

  • Mitsunobu reaction requires anhydrous conditions for optimal yields (75%).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Alkylation Route : Highest overall yield (78% after four steps) but requires protection/deprotection.

  • Reductive Amination : Faster (24 hours total) but lower yield (65%) due to competing side reactions.

  • Mannich Reaction : Scalable but limited by paraformaldehyde’s stoichiometry.

Purification Challenges

  • Nitrile reduction produces inorganic residues, necessitating extensive washing.

  • Mannich bases often require chromatography for purity >90%.

Industrial Applicability

  • Alkylation is preferred for large-scale synthesis due to reagent availability.

  • Reductive amination is cost-prohibitive for batches exceeding 10 kg .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-[Ethyl-(4-fluoro-benzyl)-amino]-acetaldehyde, while reduction could produce 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethane.

Scientific Research Applications

Antagonism of Adenosine Receptors

One of the primary applications of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is its role as an antagonist of adenosine receptors, particularly the A2A subtype. Research indicates that modifications to the compound can enhance its affinity and selectivity for these receptors, which are implicated in various physiological processes including neurotransmission and inflammation .

Table 1: Binding Affinities of Analogues at Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
2-Ethyl-4-fluoro-benzyl-amino-ethanol250017.815003000
Analogue A150011.520002500
Analogue B300020.012002800

The binding affinities demonstrate that while the original compound shows moderate selectivity for the A2A receptor, its analogues can be designed to improve potency and selectivity.

Potential Anti-Cancer Activity

Studies have shown that compounds with similar structures to this compound exhibit anti-cancer properties by interfering with cell signaling pathways involved in tumor growth. The presence of the fluorine atom may enhance metabolic stability and bioavailability, leading to increased efficacy in cancer models .

Case Study 1: Synthesis of Triazolo Derivatives

A study focused on synthesizing triazolo derivatives demonstrated that incorporating amino alcohols like this compound into triazolo frameworks significantly improved their biological activity against cancer cell lines. The derivatives were evaluated for their cytotoxic effects, revealing promising results in inhibiting cell proliferation .

Case Study 2: Bioisosterism in Drug Design

The concept of bioisosterism has been applied to modify existing drugs to enhance their pharmacological profiles. The substitution of traditional functional groups with those found in compounds like this compound has been shown to alter metabolic pathways, improving drug efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecule, leading to changes in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core ethanolamine backbones but differ in substituents, influencing their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Features CAS/Ref.
2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (Target) C₁₁H₁₅FNO (inferred) ~195.24 Ethyl, 4-fluorobenzyl Fluorine enhances lipophilicity; ethyl may reduce steric hindrance. Not provided
2-[3-Chloro-4-(4-fluoro-benzyloxy)-5-methoxy-benzylamino]-ethanol C₁₇H₁₉ClFNO₃ 339.79 Chloro, methoxy, 4-fluorobenzyloxy Increased polarity due to Cl and OCH₃; higher molecular weight . 797012-68-1
2-[[(3-Fluoro-4-methylphenyl)methyl]amino]ethanol C₁₀H₁₄FNO 183.22 3-Fluoro-4-methylbenzyl Meta-fluorine and methyl groups alter electronic effects and steric profile . 1262146-37-1
2-{[4-(Methylsulfanyl)benzyl]amino}ethanol C₁₀H₁₅NOS 197.30 Methylsulfanyl benzyl Sulfur atom introduces potential for hydrogen bonding and redox activity . Not provided
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ 133.19 Methoxyethyl, methyl Ether linkage enhances hydrophilicity; simpler structure . Not provided

Key Observations :

  • Fluorine vs.
  • Substituent Position : Meta-fluorine in vs. para-fluorine in the target may affect receptor binding or metabolic stability.
  • Functional Groups : Methoxy (), methylsulfanyl (), and methoxyethyl () substituents modulate solubility and electronic properties.
Physicochemical Properties
  • Solubility: Fluorinated derivatives (e.g., target, ) likely exhibit higher organic solubility than polar analogues like 2-((2-methoxyethyl)(methyl)amino)ethanol .
  • Boiling/Melting Points : Data is sparse, but molecular weight and substituents correlate with physical states. For instance, the chloro-methoxy derivative (MW 339.79) is likely a solid, while simpler structures (e.g., , MW 133.19) may be liquids.

Biological Activity

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is a synthetic compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with ethylamine, followed by the addition of ethylene oxide. The reaction is generally conducted in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid produced. The use of organic solvents like dichloromethane or toluene is common, with controlled temperature conditions to optimize yield and purity.

Synthetic Route Overview

StepReagentsConditions
14-Fluorobenzyl chloride + EthylamineBase (NaOH or K2CO3), Organic solvent (DCM or Toluene)
2Ethylene oxideControlled temperature

Biological Mechanisms

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially increasing its effectiveness in biological systems.

Mechanism of Action:

  • Enzyme Interaction: The compound may act as an inhibitor or activator, affecting metabolic pathways.
  • Binding Affinity: It can bind to active sites on enzymes, altering their conformation and function.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorine substitution is particularly significant as it can enhance the pharmacological profile of the compound.

Case Studies

  • Anticancer Activity:
    A study demonstrated that derivatives of similar structures exhibited potent antiproliferative effects against various cancer cell lines. For instance, compounds with a benzo[b]furan motif showed significant selectivity against human cancer cells compared to normal cells . This suggests that this compound could have similar anticancer potential.
  • Antimicrobial Properties:
    Research has indicated that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancerNot yet determined
Benzo[b]furan derivativeAnticancer0.5 - 10
Benzyl derivativeAntimicrobial15 - 30
Fluorinated analogAntimicrobial5 - 20

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a modified procedure involves reacting 2-[Ethyl-(4-iodo-phenyl)-amino]-ethanol with fluorinated benzyl halides using Pd(OAc)₂ and DPEPhos as ligands in DMF at 120°C under argon . Optimization includes adjusting catalyst loading (e.g., 2–5 mol%), solvent polarity, and reaction time (typically 12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Resolve structural features like ethyl, benzyl, and fluoro-substituents. For example, the ethyl group shows triplet signals at δ ~1.2 ppm (CH₃) and δ ~3.4 ppm (N-CH₂), while aromatic protons appear as multiplet signals at δ 6.8–7.4 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 254.15) .
  • Melting Point Analysis : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 216–275°C, depending on crystallinity) .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Screen against acetylcholinesterase or kinases via colorimetric assays (e.g., Ellman’s reagent for thiol detection) .

Advanced Research Questions

Q. How can computational chemistry (DFT/TD-DFT) predict the compound’s electronic properties and reactivity?

  • Methodology :

  • Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model ground-state structures. Solvent effects (e.g., DCM) are incorporated via IEFPCM .
  • Excited-State Analysis : TD-DFT calculates vertical excitation energies (λmax ~300 nm) and charge-transfer transitions .
  • HOMO-LUMO Gaps : Predict redox behavior (e.g., ΔE ~4.2 eV) to guide applications in photochemical studies .

Q. What strategies resolve contradictions in reported spectroscopic data or synthetic yields?

  • Methodology :

  • Reproducibility Checks : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Pd-catalyzed couplings) .
  • Alternative Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Batch Analysis : Compare yields across multiple synthetic batches (e.g., 51–95%) to identify variability sources (e.g., catalyst deactivation) .

Q. How can reaction pathways be tailored to improve regioselectivity in fluorinated analogs?

  • Methodology :

  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to direct fluorobenzyl substitution .
  • Protecting Groups : Temporarily protect the ethanolamine moiety with TBSCl (tert-butyldimethylsilyl chloride) to prevent side reactions during fluorination .

Future Directions & Environmental Considerations

Q. What are promising avenues for biocatalytic synthesis of this compound?

  • Methodology : Explore transaminases or alcohol dehydrogenases for enantioselective synthesis. For example, Candida antarctica lipase B (CAL-B) in hexane/water biphasic systems can improve chiral purity (ee >90%) .

Q. How can environmental impacts (e.g., biodegradability) be systematically evaluated?

  • Methodology :

  • OECD 301D Test : Assess aerobic biodegradation in activated sludge (28-day incubation, LC-MS monitoring) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (EC₅₀ determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.